5-Oxo-5-(pyridin-3-ylamino)pentanoic acid
Description
5-Oxo-5-(pyridin-3-ylamino)pentanoic acid is a glutaric acid derivative featuring a pyridine-3-ylamino substituent at the 5-oxo position. Its structure comprises a pentanoic acid backbone with a ketone group at position 5 and an amide linkage to pyridin-3-amine.
Properties
Molecular Formula |
C10H12N2O3 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
5-oxo-5-(pyridin-3-ylamino)pentanoic acid |
InChI |
InChI=1S/C10H12N2O3/c13-9(4-1-5-10(14)15)12-8-3-2-6-11-7-8/h2-3,6-7H,1,4-5H2,(H,12,13)(H,14,15) |
InChI Key |
HATOWUPYUNOOAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)CCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-5-(pyridin-3-ylamino)pentanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-3-amine and glutaric anhydride as the primary starting materials.
Reaction: Pyridine-3-amine is reacted with glutaric anhydride in the presence of a suitable solvent such as acetic acid or dimethylformamide (DMF).
Heating: The reaction mixture is heated to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 5-Oxo-5-(pyridin-3-ylamino)pentanoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Oxo-5-(pyridin-3-ylamino)pentanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C10H11NO3
- Molecular Weight : 193.2 g/mol
- CAS Number : 22971-46-6
- Structure : The compound features a pyridine ring attached to a pentanoic acid backbone, which contributes to its biological activity.
Anticancer Activity
Recent studies have investigated the potential of 5-Oxo-5-(pyridin-3-ylamino)pentanoic acid and its derivatives as anticancer agents. The compound has shown promise in inhibiting specific cancer cell lines through various mechanisms, including apoptosis and cell cycle arrest. For instance:
- A derivative of this compound was evaluated for its ability to inhibit cancer cell proliferation in vitro, demonstrating significant cytotoxicity against human lung adenocarcinoma cells (A549) .
- The structure-activity relationship (SAR) studies indicated that modifications on the pyridine ring could enhance the anticancer efficacy .
Enzyme Inhibition
The compound has been explored for its role as an inhibitor of key enzymes involved in cancer progression:
- It has been reported that compounds based on this structure can selectively inhibit phosphoinositide 3-kinase (PI3K) and histone deacetylases (HDACs), which are critical in cancer biology .
- The dual inhibition mechanism allows for a more effective therapeutic approach against resistant cancer types.
Antimicrobial Activity
The antimicrobial properties of 5-Oxo-5-(pyridin-3-ylamino)pentanoic acid have also been studied:
- Compounds derived from this structure exhibited significant antibacterial activity against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli .
- The effectiveness was evaluated using standard microbiological assays, confirming its potential as a lead compound for developing new antibiotics .
Immunological Applications
The compound's derivatives have been tested for their immunomodulatory effects:
- Research indicates that certain derivatives can enhance immune responses, making them candidates for vaccine development against various diseases .
- This application is particularly important in the context of developing vaccines for drug abuse and infectious diseases.
Synthetic Routes
The synthesis of 5-Oxo-5-(pyridin-3-ylamino)pentanoic acid typically involves multi-step organic reactions:
- Starting Materials : Picolinohydrazide and appropriate anhydrides.
- Reaction Conditions : Controlled temperature and pH to optimize yield.
- Characterization Techniques : Proton-NMR, Carbon-NMR, FTIR, and Mass Spectrometry are used to confirm the structure and purity of the synthesized compounds .
Case Studies
Mechanism of Action
The mechanism of action of 5-Oxo-5-(pyridin-3-ylamino)pentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades, leading to the desired biological effects.
Comparison with Similar Compounds
Structural and Functional Differences
- Pyridine vs. This difference impacts solubility and target selectivity .
- Substituent Bulk : Trityl and tetramethylpiperidinyl groups () introduce steric hindrance, which may reduce membrane permeability but enhance binding specificity in enzyme pockets .
- Functional Groups : Piperazinyl and propoxyethyl substituents () add complexity, enabling interactions with charged residues in proteins, as seen in drug impurity studies .
Physicochemical Properties
- NMR Data : The trityl-substituted compound () shows distinct $ ^1H $ NMR signals at δ 7.11–7.33 (aromatic protons) and δ 2.43 (methylene groups), differing from the pyridine-substituted analog, which would exhibit deshielded protons near the nitrogen atom .
- Solubility : Carboxylic acid groups in all analogs confer water solubility at physiological pH, but bulky substituents (e.g., trityl) reduce solubility in aqueous media .
Key Research Findings
Biological Activity
5-Oxo-5-(pyridin-3-ylamino)pentanoic acid is a compound of growing interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its implications in medicinal chemistry.
- Molecular Formula : CHNO
- Molecular Weight : 193.2 g/mol
- Structural Characteristics : The compound features a pyridine ring, an oxo group, and an amino group, contributing to its biological reactivity and interaction with various biological targets.
Biological Activity
Research indicates that 5-Oxo-5-(pyridin-3-ylamino)pentanoic acid exhibits several pharmacological activities:
- Antimicrobial Activity :
- Anti-inflammatory Properties :
- Anticancer Potential :
The biological activity of 5-Oxo-5-(pyridin-3-ylamino)pentanoic acid is attributed to its ability to interact with specific molecular targets through:
- Hydrogen Bonding : The amino and oxo groups facilitate hydrogen bonding with enzymes and receptors.
- Electrostatic Interactions : The pyridine ring enhances the compound's ability to form electrostatic interactions with negatively charged sites on proteins .
Synthesis
The synthesis of 5-Oxo-5-(pyridin-3-ylamino)pentanoic acid typically involves:
- Starting Materials : Pyridine derivatives and appropriate carboxylic acids.
- Reaction Conditions : The reaction is performed under controlled conditions to maximize yield and purity.
- Purification : Crystallization techniques are employed to purify the final product .
Case Studies
Several studies have highlighted the biological efficacy of 5-Oxo-5-(pyridin-3-ylamino)pentanoic acid:
Q & A
Q. What are the established synthetic routes for 5-Oxo-5-(pyridin-3-ylamino)pentanoic acid, and what reaction conditions are optimal for high yield?
- Methodological Answer : The synthesis typically involves condensation reactions between pyridin-3-amine and activated pentanoic acid derivatives (e.g., succinic anhydride analogs). Key steps include:
- Amide Coupling : Use coupling agents like EDC/HOBt in anhydrous DMF to facilitate the formation of the pyridinylamino bond .
- Oxo-Group Stabilization : Optimize pH (neutral to slightly acidic) to prevent keto-enol tautomerization during purification .
- Yield Optimization : Monitor reaction progress via TLC or HPLC, and employ column chromatography with gradients of ethyl acetate/hexane for purification .
Q. What spectroscopic techniques are most effective for characterizing the structure and purity of 5-Oxo-5-(pyridin-3-ylamino)pentanoic acid?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR in deuterated DMSO to identify characteristic peaks:
- Pyridine ring protons (δ 8.2–8.8 ppm) and the oxo group (δ 2.5–3.0 ppm for adjacent CH) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (expected [M+H] ~ 237.1 g/mol) .
- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm) and NH bending (~1550 cm) .
Advanced Research Questions
Q. How can computational chemistry methods be integrated into the design of derivatives of 5-Oxo-5-(pyridin-3-ylamino)pentanoic acid to enhance biological activity?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model electronic properties and predict sites for functionalization (e.g., pyridine N-oxide formation) .
- Molecular Docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina to prioritize synthesis .
- Machine Learning : Train models on existing bioactivity data to predict ADMET properties and optimize substituents .
Q. What are the common sources of variability in biological assay results when testing 5-Oxo-5-(pyridin-3-ylamino)pentanoic acid, and how can they be controlled?
- Methodological Answer :
- Purity Issues : Characterize batches via HPLC (≥95% purity) to exclude by-products like unreacted pyridin-3-amine .
- Solvent Effects : Use DMSO for stock solutions but ensure final concentration ≤0.1% to avoid cellular toxicity .
- pH-Dependent Stability : Pre-test compound stability in assay buffers (e.g., PBS at pH 7.4) using UV-Vis spectroscopy .
Q. How do solvent effects and pH influence the stability and reactivity of 5-Oxo-5-(pyridin-3-ylamino)pentanoic acid in aqueous solutions?
- Methodological Answer :
- Solvent Polarity : In polar aprotic solvents (e.g., DMF), the compound remains stable, while protic solvents (e.g., water) may promote hydrolysis. Monitor via kinetic studies .
- pH-Dependent Reactivity :
- Below pH 5: Protonation of the pyridine nitrogen reduces solubility.
- Above pH 8: Deprotonation of the carboxylic acid group increases hydrophilicity .
- Accelerated Stability Testing : Use LC-MS to quantify degradation products under stress conditions (e.g., 40°C/75% RH) .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported biological activities of 5-Oxo-5-(pyridin-3-ylamino)pentanoic acid across studies?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) to identify confounding variables .
- Dose-Response Validation : Replicate experiments using standardized protocols (e.g., IC determination in triplicate) .
- Structural Confirmation : Re-characterize compounds from conflicting studies to rule out batch-to-batch variations .
Experimental Design
Q. What in vitro models are most suitable for evaluating the anti-inflammatory potential of 5-Oxo-5-(pyridin-3-ylamino)pentanoic acid?
- Methodological Answer :
- Cell-Based Assays :
- RAW 264.7 macrophages: Measure TNF-α suppression via ELISA after LPS stimulation .
- Enzyme Inhibition : Test COX-2 inhibition using a fluorometric kit (e.g., Cayman Chemical) .
- Controls : Include indomethacin as a positive control and vehicle-only treatments .
Advanced Characterization
Q. What strategies can be employed to study the metabolic pathways of 5-Oxo-5-(pyridin-3-ylamino)pentanoic acid in hepatic systems?
- Methodological Answer :
- Microsomal Incubations : Use human liver microsomes (HLMs) with NADPH cofactor; analyze metabolites via UPLC-QTOF-MS .
- CYP Enzyme Mapping : Inhibit specific CYP isoforms (e.g., CYP3A4 with ketoconazole) to identify primary metabolic routes .
- Computational Prediction : Apply software like MetaSite to forecast Phase I/II metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
